molecular formula C5H10O B018807 Trimethylacetaldehyde CAS No. 630-19-3

Trimethylacetaldehyde

Cat. No. B018807
CAS RN: 630-19-3
M. Wt: 86.13 g/mol
InChI Key: FJJYHTVHBVXEEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of trimethylacetaldehyde and its derivatives primarily involves the investigation of catalyst systems and reaction conditions that facilitate efficient production. For instance, the study of gas chromatographic analysis of aliphatic and aromatic aldehydes as trimethylsilylated dithioacetals of 2-mercaptoethanol presents a novel method for aldehyde analysis, which may indirectly relate to the synthesis and analysis processes of compounds like trimethylacetaldehyde (Honda, Tanimitsu, & Kakehi, 1980).

Molecular Structure Analysis

The molecular structure of trimethylacetaldehyde derivatives has been elucidated through various techniques, including X-ray diffraction. A study on the polymerization catalyst of acetaldehyde and its derivatives highlights the molecular structure of a complex involving trimethylaluminum, offering insights into the structural aspects of related aldehyde compounds (Kai, Yasuoka, Kasai, & Kakudo, 1972).

Chemical Reactions and Properties

The reactivity of trimethylacetaldehyde with various reagents has been explored to synthesize a wide range of products. For example, reactions of trimethylsilyl isothiocyanate with aldehydes catalyzed by Lewis acid to synthesize symmetrically and unsymmetrically isothiocyanato-substituted ethers demonstrate the chemical versatility of aldehyde compounds (Nishiyama & Oba, 1987).

Physical Properties Analysis

Physical properties, such as boiling point, melting point, solubility, and others, are crucial for understanding the behavior of trimethylacetaldehyde in various conditions. Although specific studies on the physical properties of trimethylacetaldehyde were not identified, the general approach to analyzing physical properties involves chromatographic and spectroscopic techniques.

Chemical Properties Analysis

The chemical properties of trimethylacetaldehyde, including reactivity with other chemical agents, stability under different conditions, and potential for forming various derivatives, are central to its applications in synthetic chemistry. Studies like the direct enantioselective hydroxymethylation of aldehydes catalyzed by alpha,alpha-diphenylprolinol trimethylsilyl ether shed light on the catalytic abilities and reactivity patterns of aldehyde compounds in synthetic applications (Boeckman & Miller, 2009).

Scientific Research Applications

  • Proline-Catalyzed Asymmetric Aldol Reaction : Trimethylacetaldehyde is utilized in studying the proline-catalyzed asymmetric aldol reaction between acetone and proline, which is important for understanding reaction mechanisms (Arnó, Zaragozá, & Domingo, 2005).

  • Synthesis of Latent Fluorophores : It plays a role in synthesizing latent fluorophores, crucial in biological sciences research (Chandran, Dickson, & Raines, 2005).

  • Study of Thermal Isomerization and Absorption Spectra : Trimethylacetaldehyde N,N-dimethylhydrazone is used to investigate thermal isomerization and absorption spectra, contributing to the understanding of chemical behavior under different conditions (Lu, 2007).

  • Cancer Therapy Research : Its use in the synthesis of acetal-β-glucosides, which are nontoxic transport forms of cytotoxic aldehydes, shows potential for cancer therapy applications (Tietze, Fischer, Guder, & Neumann, 1987).

  • Catalyst in Sulfide Synthesis : Acting as a catalyst in the synthesis of sulfides from aldehydes, it yields good to high results, indicating its importance in chemical synthesis (Mukaiyama, Ohno, Nishimura, & Han, 1991).

  • Preparation of Propargylic Alcohols : It promotes the addition of phenylacetylene to various aldehydes, resulting in propargylic alcohols with high yields, demonstrating its efficacy in organic synthesis (Jia, Yang, Fang, & Zhu, 2008).

  • Iridium-Catalyzed Enantioselective Allylation : Trimethylacetaldehyde aids in preparing enantioselective allylation reactions to produce unsaturated esters and protected aldehydes with excellent enantioselectivity, highlighting its role in stereochemistry (Sempere & Carreira, 2018).

  • Development of Processable Poly(cycloacetals) : It's used in synthesizing high thermal stability poly(cycloacetals), indicating its utility in material science (Lingier, Nevejans, Espeel, Wildeman, & Prez, 2016).

Safety And Hazards

Trimethylacetaldehyde is highly flammable and may cause skin, eye, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, eye protection, and face protection are advised when handling this chemical .

properties

IUPAC Name

2,2-dimethylpropanal
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InChI

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3
Source PubChem
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InChI Key

FJJYHTVHBVXEEQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID2060888
Record name Propanal, 2,2-dimethyl-
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Molecular Weight

86.13 g/mol
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Physical Description

Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS]
Record name Pivalaldehyde
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Vapor Pressure

71.2 [mmHg]
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Product Name

Trimethylacetaldehyde

CAS RN

630-19-3
Record name Pivalaldehyde
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Synthesis routes and methods I

Procedure details

In 20 ml of acetic acid was dissolved 2.0 g of 2-amino-5-bromo-α-(2-pyridyl)benzyl alcohol obtained in (1) together with 0.86 ml of trimethylacetoaldehyde. To the solution was added 0.36 g of sodium borohydride under ice-cooling. The reaction mixture was stirred for 30 minutes at room temperature and then subjected to extraction with a mixture of 100 ml of water and 150 ml of ethyl acetate. The ethyl acetate layer was washed with 1N sodium hydroxide, dried over anhydrous magnesium sulfate, and concentrated to dryness under reduced pressure. The residue was purified by silica gel column chromatography (eluent, hexane:ethyl acetate=5:1) to afford 5-bromo-2-neopentylamino-α-(2-pyridyl)benzyl alcohol (2.4 g) as an oily product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Again following the above procedure and using in place of 3-phenyl-5,N-dimethyl-isoxazole-4-carboxamide an equivalent amount of 3-ethyl-5,N-dimethyl-isoxazole-4-carboxamide and in place of benzaldehyde an equivalent amount of pivaldehyde there is obtained
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylacetaldehyde
Reactant of Route 2
Trimethylacetaldehyde
Reactant of Route 3
Trimethylacetaldehyde
Reactant of Route 4
Trimethylacetaldehyde
Reactant of Route 5
Trimethylacetaldehyde
Reactant of Route 6
Trimethylacetaldehyde

Citations

For This Compound
1,230
Citations
JB Conant, CN Webb, WC Mendum - Journal of the American …, 1929 - ACS Publications
… as that employed by Franke1 in the most recent synthesis of trimethylacetaldehyde. We followed Bouveault’s procedure instead of Franke’s, however, and using copper at 250-300 …
Number of citations: 38 pubs.acs.org
E Quintanilla, JZ Dávalos, JLM Abboud… - … A European Journal, 2005 - Wiley Online Library
Fourier transform ion cyclotron resonance spectroscopy (FT ICR) techniques, including collision‐induced dissociation (CID) methodology, were applied to the study of the gas‐phase …
VE Althouse, K Ueda, HS Mosher - Journal of the American …, 1960 - ACS Publications
Optically active neopentyl alcohol-1-d has been prepared by the reduction of trimethylacetaldehyde-1-d with actively fermenting yeast. Although the alcohol does not rotate the …
Number of citations: 30 pubs.acs.org
M Oka, A Fry - The Journal of Organic Chemistry, 1970 - ACS Publications
Solid supported phosphoric acid (SSPA) treatment of trimethylacetaldehyde-1-14C at 230 gives 3-methyl-2-butanone-2-14C (4) and no 3-methyl-2-butanone-3-14C (5); no oxygen-…
Number of citations: 4 pubs.acs.org
ES Roberts, AD Vaz, MJ Coon - Proceedings of the …, 1991 - National Acad Sciences
… Isobutyraldehyde and trimethylacetaldehyde, but not propionaldehyde, are converted to the … The catalytic rate with trimethylacetaldehyde is highest with antibioticinducible P450 form …
Number of citations: 128 www.pnas.org
E Blanz, Jr, H Mosher - The Journal of Organic Chemistry, 1958 - ACS Publications
… The six-membered ring theoryfor “abnormal” Grignard reactions4 has been used to explain the formation of trimethylacetaldehyde.2 This theory also can be readily applied to the …
Number of citations: 4 pubs.acs.org
김경은 - 2017 - dspace.ewha.ac.kr
… the ionization energy of trimethylacetaldehyde to be 76625 ± 6 cm… -MATI spectrum of trimethylacetaldehyde by utilizing the Franck-… cationic structure of trimethylacetaldehyde with the …
Number of citations: 0 dspace.ewha.ac.kr
SI Lu - Journal of Molecular Structure: THEOCHEM, 2007 - Elsevier
… We investigated thermal isomerization and absorption spectra of trimethylacetaldehyde N,N-dimethylhydrazone in vacuum and cyclohexane by density functional theory (DFT). Also G3B3 model chemistry …
Number of citations: 3 www.sciencedirect.com
CF Cullis, PA Swain - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… Qualitatively similar results are obtained with trimethylacetaldehyde, the behaviour of which is however characterised by a very low overall uptake of iodine; this is probably due …
Number of citations: 2 pubs.rsc.org
H Mosher, E Blanz, Jr - The Journal of Organic Chemistry, 1957 - ACS Publications
… was prepared by the reductive alkylation of ammonia with trimethylacetaldehyde. … In connection with another investigation the aldimine, III, from trimethylacetaldehyde and …
Number of citations: 19 pubs.acs.org

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